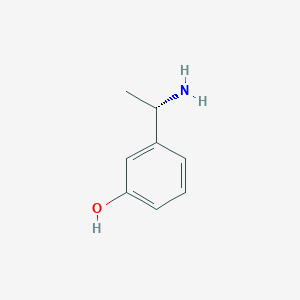

(S)-3-(1-Aminoethyl)phenol

Description

Properties

IUPAC Name |

3-[(1S)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRNDUQAIZJRPZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123982-81-0 | |

| Record name | 3-(1-Aminoethyl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-3-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(1-Aminoethyl)phenol is a chiral organic compound of significant interest in the pharmaceutical industry. Its primary application lies in its role as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Rivastigmine. Rivastigmine is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[1] The specific stereochemistry of the (S)-enantiomer is crucial for the biological activity of the final drug product. This guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3-[(1S)-1-aminoethyl]phenol, is a white to light brown crystalline powder.[1] A comprehensive summary of its properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 123982-81-0 | [1] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Appearance | White or light brown crystalline powder | [1] |

| Boiling Point | 266.3 °C at 760 mmHg | [1] |

| Density | 1.096 g/cm³ | [1] |

| Flash Point | 114.9 °C | [1] |

| Purity | ≥ 97% | [1] |

| Storage | Store at 2-8°C, protected from light and moisture. |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of Rivastigmine. Several synthetic routes have been developed, often starting from m-hydroxyacetophenone.

General Synthetic Pathway

A common synthetic approach involves the oximation of m-hydroxyacetophenone followed by a reduction to yield 3-(1-aminoethyl)phenol. The racemic mixture is then resolved to isolate the desired (S)-enantiomer.

References

Chemical and physical properties of (S)-3-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(1-Aminoethyl)phenol, a chiral aromatic amine, is a pivotal intermediate in the pharmaceutical industry. Its stereospecific structure is fundamental to the synthesis of various bioactive molecules, most notably as a key building block for the cholinesterase inhibitor, Rivastigmine, which is utilized in the management of Alzheimer's and Parkinson's disease-related dementia. The precise (S)-configuration of this intermediate is critical for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and analytical characterization of this compound.

Chemical and Physical Properties

This compound is typically a white to light brown crystalline powder. Proper storage requires maintaining the compound in a cool, dry, and well-sealed container, protected from light and moisture to ensure its integrity.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | 3-[(1S)-1-aminoethyl]phenol | [1] |

| Synonyms | S-3-Hydroxy-Alpha-methylbenzylamine | |

| CAS Number | 123982-81-0 | [2] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | White or light brown crystalline powder |

Physicochemical Data

| Property | Value | Reference |

| Density | 1.096 g/cm³ | |

| Boiling Point | 266.3 °C at 760 mmHg | [3] |

| Melting Point | 177-180 °C (for racemate) | [4] |

| Flash Point | 114.9 °C | |

| Refractive Index | 1.572 | |

| pKa (Phenolic OH) | ~9.8 (Predicted for similar phenols) | [4][5] |

| pKa (Ammonium) | ~9-10 (Predicted for ammonium ions) | |

| Purity | ≥ 97% | |

| Storage | 2-8°C, protect from light and moisture | [3] |

Synthesis of this compound

The enantiomerically pure this compound is primarily synthesized through two strategic approaches: biocatalytic asymmetric synthesis and chiral resolution of a racemic mixture.

Biocatalytic Synthesis via Transamination

A modern and efficient method for producing this compound involves the asymmetric amination of a prochiral ketone using an engineered transaminase enzyme. This approach is favored for its high enantioselectivity and environmentally benign reaction conditions.

Principle: The synthesis utilizes an engineered (S)-selective transaminase polypeptide to catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to 3'-hydroxyacetophenone, yielding the desired (S)-amine with high enantiomeric excess.[6]

-

Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5) is prepared.

-

Reagent Addition: 3'-hydroxyacetophenone is added as the substrate. An amine donor, such as isopropylamine, is added in excess. Pyridoxal-5'-phosphate (PLP) is included as a necessary cofactor for the transaminase.

-

Enzyme Addition: The engineered transaminase polypeptide (lyophilized powder or whole-cell preparation) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically conducted at a controlled temperature (e.g., 30-45°C) with gentle agitation for 12-24 hours. The progress is monitored by HPLC.

-

Work-up and Purification: Upon completion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted to basic (pH > 10) to deprotonate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield this compound with high purity and enantiomeric excess.

Synthesis by Chiral Resolution

This classical approach involves the synthesis of racemic 3-(1-aminoethyl)phenol followed by separation of the enantiomers. The resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their differing solubilities.

Principle: The racemic amine is reacted with an enantiomerically pure chiral acid (e.g., (S)-(+)-mandelic acid or D-(-)-tartaric acid).[7] This reaction forms a pair of diastereomeric salts. One diastereomer is typically less soluble in a given solvent system and crystallizes out, allowing for its separation. The resolved salt is then treated with a base to liberate the free (S)-amine.

-

Racemate Synthesis: Racemic 3-(1-aminoethyl)phenol is first synthesized, for instance, by reductive amination of 3'-hydroxyacetophenone.

-

Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., a mixture of acetone and water, or ethanol).[7] A solution of the chiral resolving agent (e.g., (S)-(+)-mandelic acid, ~0.5 equivalents) in the same solvent system is added.

-

Fractional Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.[7]

-

Isolation: The precipitated salt is collected by vacuum filtration and washed with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

-

Liberation of Free Amine: The isolated diastereomeric salt is dissolved or suspended in water, and the pH is adjusted to >10 with an aqueous base (e.g., sodium hydroxide or ammonia). This neutralizes the resolving agent and liberates the free (S)-amine.

-

Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., toluene or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield enantiomerically enriched this compound.

Spectroscopic and Analytical Data

While specific, high-resolution spectra for this compound are not widely available in public literature, the expected spectral characteristics can be reliably predicted based on its functional groups. Commercial suppliers often provide detailed certificates of analysis with this data upon purchase.[8]

¹H and ¹³C NMR Spectroscopy (Predicted)

The NMR spectrum will be characterized by signals from the aromatic ring, the ethylamine side chain, and the exchangeable protons of the amine and phenol groups.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Methyl Protons | ~1.3-1.5 | Doublet | 3H | -CH(NH₂)CH₃ |

| Methine Proton | ~4.0-4.3 | Quartet | 1H | -CH (NH₂)CH₃ |

| Amine Protons | Broad, variable | Singlet (broad) | 2H | -NH₂ |

| Phenolic Proton | Broad, variable | Singlet (broad) | 1H | -OH |

| Aromatic Protons | ~6.6-7.2 | Multiplets | 4H | Ar-H |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Methyl Carbon | ~23-26 | -CH(NH₂)C H₃ |

| Methine Carbon | ~49-52 | -C H(NH₂)CH₃ |

| Aromatic Carbons | ~113-130 | Ar-C H |

| Aromatic Carbon (C-CH) | ~145-148 | Ar-C -CH |

| Aromatic Carbon (C-OH) | ~155-158 | Ar-C -OH |

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The IR spectrum will prominently feature absorptions corresponding to the O-H, N-H, and C-H stretching vibrations, as well as aromatic C=C bending.

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| O-H Stretch (Phenol) | 3200 - 3550 | Strong, broad peak due to hydrogen bonding. |

| N-H Stretch (Amine) | 3300 - 3500 | Medium intensity, two bands for primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium intensity. |

| C=C Bending (Aromatic) | 1500 - 1600 | Medium to strong, multiple bands. |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong intensity. |

Mass Spectrometry (Predicted)

In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) peak is expected at m/z = 137. The primary fragmentation pathway is anticipated to be the α-cleavage of the C-C bond adjacent to the nitrogen atom, which is characteristic for amines.

| m/z Value | Possible Fragment | Notes |

| 137 | [C₈H₁₁NO]⁺ | Molecular ion peak. |

| 122 | [M - CH₃]⁺ | Loss of the methyl group via α-cleavage. This is expected to be a major fragment. |

| 108 | [M - C₂H₅]⁺ or [M - CH₂NH]⁺ | Potential fragmentation pathways involving the side chain. |

| 77 | [C₆H₅]⁺ | Phenyl cation, common in aromatic compounds, though may be of low intensity. |

Biological Activity and Applications

The primary and well-documented role of this compound is its application as a crucial chiral building block in pharmaceutical synthesis.

Intermediate for Rivastigmine Synthesis

This compound is the direct precursor to (S)-3-(1-(dimethylamino)ethyl)phenol, which is subsequently carbamoylated to produce Rivastigmine. The stereochemistry of the starting material dictates the final configuration of the drug, which is essential for its selective inhibition of cholinesterase enzymes in the brain.

There is no significant evidence in the reviewed literature to suggest that this compound possesses independent pharmacological activity or engages in specific signaling pathways. Its utility is derived from its role as a structurally precise intermediate.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

GHS Hazard Information

-

Hazard Statements:

-

Signal Word: Danger

-

Hazard Classifications:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

-

References

- 1. This compound | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1stsci.com [1stsci.com]

- 3. This compound [myskinrecipes.com]

- 4. chembk.com [chembk.com]

- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2011159910A2 - Biocatalysts and methods for the synthesis of (s)-3-(1-aminoethyl)-phenol - Google Patents [patents.google.com]

- 7. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]

- 8. glppharmastandards.com [glppharmastandards.com]

- 9. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

(S)-3-(1-Aminoethyl)phenol structural formula and stereochemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-(1-Aminoethyl)phenol, also known by its IUPAC name 3-[(1S)-1-aminoethyl]phenol, is a chiral organic compound of significant interest in the pharmaceutical industry.[1] Its structural features, comprising a phenol group and a chiral aminoethyl side chain, make it a valuable and versatile chiral building block.[2][3] The specific (S) stereoconfiguration is crucial for its primary application as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Rivastigmine.[4] Rivastigmine is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[4] This guide provides a comprehensive overview of the structural formula, stereochemistry, physicochemical properties, synthesis, and analytical methodologies for this compound.

Structural Formula and Stereochemistry

The molecule possesses a single stereocenter at the carbon atom adjacent to the amino group and the phenyl ring. The "S" designation in its name refers to the specific spatial arrangement of the substituents around this chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

IUPAC Name: 3-[(1S)-1-aminoethyl]phenol[1]

-

SMILES: C--INVALID-LINK--N[1]

-

InChI Key: WFRNDUQAIZJRPZ-LURJTMIESA-N[1]

The stereochemical integrity of this compound is paramount, as biological systems like enzymes and receptors are themselves chiral and often exhibit high stereospecificity. The (S)-configuration is essential for the desired therapeutic effect in drugs derived from it, while the corresponding (R)-enantiomer may be less active or exhibit a different pharmacological profile.[2]

The efficacy of a chiral drug is often dependent on a precise three-dimensional fit with its biological target. The diagram below illustrates conceptually how one enantiomer can bind effectively to a chiral receptor site while the other cannot, leading to a difference in biological activity.

Caption: Conceptual diagram of stereospecific receptor binding.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for its handling, storage, and use in manufacturing processes.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1][4][5] |

| Molecular Weight | 137.18 g/mol | [1][4][5] |

| Appearance | White or light brown crystalline powder | [4] |

| Boiling Point | 266.3 °C at 760 mmHg | [4][5] |

| Density | 1.096 g/cm³ | [4] |

| Flash Point | 114.9 °C | [4] |

| Refractive Index | 1.572 | [4] |

| CAS Number | 123982-81-0 | [4][5] |

| Storage | 2-8°C, protect from light | [5] |

Synthesis and Manufacturing

The production of enantiomerically pure this compound is a critical step in the synthesis of its derivative APIs. Two primary strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture.

The following diagram illustrates the two main approaches to obtaining the desired (S)-enantiomer.

Caption: Overview of synthetic strategies for this compound.

Protocol 4.2.1: Synthesis via Racemic Mixture and Chiral Resolution

This is a classical and widely used industrial method for separating a racemic mixture into its constituent enantiomers.[2]

Step 1: Synthesis of Racemic 3-(1-Aminoethyl)phenol A common route is the reductive amination of 3'-hydroxyacetophenone.[3][6]

-

3'-hydroxyacetophenone is dissolved in an alcohol solvent (e.g., methanol).

-

The solution is reacted with ammonia in the presence of a reducing agent and a catalyst, such as Raney Nickel, under hydrogen pressure.[6]

-

The reaction mixture is worked up to isolate the racemic 3-(1-aminoethyl)phenol.

Step 2: Chiral Resolution via Diastereomeric Salt Formation This process leverages the different physical properties of diastereomers.[3][7]

-

The racemic base, 3-(1-aminoethyl)phenol, is dissolved in a suitable solvent, such as methanol.

-

An equimolar amount of an enantiomerically pure chiral acid, the resolving agent (e.g., L-(+)-tartaric acid), is added to the solution, often at an elevated temperature (e.g., 60 °C) to ensure complete dissolution.[8]

-

The clear solution is allowed to cool to room temperature, and a co-solvent (e.g., acetone) may be added to induce precipitation.[8]

-

The mixture is cooled further (e.g., to 5 °C) and allowed to crystallize. Due to differences in solubility, the salt of one diastereomer will preferentially crystallize out of the solution.

-

The precipitated diastereomeric salt is isolated by filtration.

-

The enantiomerically pure this compound is liberated from the salt by treatment with a base (e.g., sodium hydroxide or ammonia solution) to neutralize the resolving agent, followed by extraction into an organic solvent.[9]

Protocol 4.2.2: Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, avoiding the loss of 50% of the material inherent in resolution processes.[2] A prominent method is the asymmetric reduction of the prochiral ketone, 3'-hydroxyacetophenone.[2][3]

-

3'-hydroxyacetophenone is subjected to catalytic hydrogenation.

-

The reaction is carried out using a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., a Ruthenium-BINAP system).

-

The chiral catalyst directs the hydrogenation to occur preferentially on one face of the ketone, yielding the (S)-alcohol with high enantiomeric excess.

-

The resulting chiral alcohol is then converted to the corresponding amine with retention of stereochemistry. Alternatively, direct asymmetric reductive amination can be employed using specific enzymes like transaminases.[3]

Application in the Synthesis of Rivastigmine

This compound is a crucial precursor for Rivastigmine. The synthesis involves N,N-dimethylation of the primary amine followed by carbamoylation of the phenolic hydroxyl group.

The diagram below outlines a general synthetic pathway from the N,N-dimethylated intermediate to Rivastigmine.

References

- 1. This compound | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-(1-Aminoethyl)phenol hydrochloride|Supplier [benchchem.com]

- 3. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]

- 4. innospk.com [innospk.com]

- 5. This compound [myskinrecipes.com]

- 6. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]

- 9. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]

Spectroscopic Characterization of (S)-3-(1-Aminoethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for (S)-3-(1-Aminoethyl)phenol based on the analysis of similar molecular structures, including phenols, chiral amines, and substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ | 1.3 - 1.5 | Doublet (d) | Coupling with the adjacent methine proton. |

| NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | Chemical shift and broadness can vary with concentration and solvent due to hydrogen bonding and exchange. |

| CH | 4.0 - 4.3 | Quartet (q) | Coupling with the three methyl protons. |

| Aromatic H (ortho to -OH) | 6.6 - 6.8 | Multiplet (m) | |

| Aromatic H (para to -OH) | 7.0 - 7.2 | Multiplet (m) | |

| Aromatic H (ortho to -CH(NH₂)CH₃) | 6.7 - 6.9 | Multiplet (m) | |

| Aromatic H (meta to both) | 6.9 - 7.1 | Multiplet (m) | |

| OH | 4.0 - 7.0 | Broad Singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature. |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| CH₃ | 20 - 25 | |

| CH | 50 - 55 | |

| Aromatic C (ipso, attached to -OH) | 155 - 158 | |

| Aromatic C (ipso, attached to -CH(NH₂)CH₃) | 145 - 148 | |

| Aromatic C (ortho to -OH) | 113 - 117 | |

| Aromatic C (para to -OH) | 129 - 131 | |

| Aromatic C (ortho to -CH(NH₂)CH₃) | 118 - 122 | |

| Aromatic C (meta to both) | 120 - 125 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 137 | Molecular Ion |

| [M-CH₃]⁺ | 122 | Loss of a methyl group |

| [M-NH₂]⁺ | 121 | Loss of an amino group |

| [C₇H₇O]⁺ | 107 | Benzylic cleavage, loss of CH₃CHN |

| [C₆H₅O]⁺ | 93 | Phenoxy cation |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Phenol) | 3200 - 3600 | Strong, Broad | Stretching vibration, broadened due to hydrogen bonding. |

| N-H (Amine) | 3300 - 3500 | Medium | Asymmetric and symmetric stretching of the primary amine. Two bands may be observed. |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations. |

| C-H (Aliphatic) | 2850 - 2970 | Medium | Stretching vibrations of the ethyl group. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Ring stretching vibrations. |

| C-O (Phenol) | 1200 - 1260 | Strong | Stretching vibration. |

| C-N (Amine) | 1020 - 1250 | Medium | Stretching vibration. |

| N-H (Amine) | 1590 - 1650 | Medium | Bending vibration. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above. These protocols are based on standard laboratory practices for the analysis of chiral aromatic amines and phenols.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipette and vial

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to the NMR tube.

-

Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16-32 scans, relaxation delay of 1-2 seconds).

-

Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate all signals.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024-4096 scans, relaxation delay of 2-5 seconds).

-

Process the ¹³C NMR spectrum similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.

Materials:

-

This compound sample

-

Methanol or other suitable volatile solvent

-

Mass spectrometer (e.g., with Electron Ionization source)

Procedure:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol.

-

Introduce the sample into the mass spectrometer. For EI-MS, a direct insertion probe or gas chromatography inlet can be used.

-

Set the ionization energy (typically 70 eV for EI).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Analyze the resulting spectrum to identify the molecular ion peak and the fragmentation pattern.

Infrared Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

-

This compound sample

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

-

Potassium bromide (KBr), if preparing a pellet

Procedure (using KBr pellet):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

(S)-3-(1-Aminoethyl)phenol: A Technical Guide on Its Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3-(1-Aminoethyl)phenol, also known by its synonym S-3-Hydroxy-Alpha-methylbenzylamine, is a chiral molecule of significant interest within the pharmaceutical industry. While extensive research into its direct biological activity is not publicly available, its critical role as a key intermediate in the synthesis of Rivastigmine makes it a compound of high importance. Rivastigmine is a well-established cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease-related dementia. This technical guide will explore the known chemical properties of this compound, its pivotal function in the synthesis of Rivastigmine, and provide an overview of the experimental protocols that would be utilized to characterize its biological activity, should it be investigated as a pharmacologically active agent itself.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder. Its stereochemistry, the (S)-configuration, is crucial for the biological efficacy of the final active pharmaceutical ingredient, Rivastigmine[1].

| Property | Value | Reference |

| CAS Number | 123982-81-0 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [2] |

| Boiling Point | 266.3 °C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [1] |

Role in the Synthesis of Rivastigmine

The primary and most well-documented application of this compound is as a foundational building block in the manufacturing of Rivastigmine[1]. The synthesis involves a multi-step process where the amine and phenol functional groups of the molecule are modified to produce the final carbamate structure of Rivastigmine. The chiral center of this compound is integral to the therapeutic effect of Rivastigmine[1].

References

(S)-3-(1-Aminoethyl)phenol: A Comprehensive Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-3-(1-Aminoethyl)phenol, a key chiral intermediate in the pharmaceutical industry. This document details its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role in the production of the Alzheimer's disease therapeutic, Rivastigmine. Detailed experimental protocols and visual diagrams of key processes are included to support researchers in drug development and manufacturing.

Physicochemical and Spectroscopic Data

This compound is a chiral aromatic amine essential for the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its enantiomeric purity is critical for the efficacy of the final drug product.[3]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [4][5] |

| Molecular Weight | 137.18 g/mol | [4][5] |

| CAS Number | 123982-81-0 | [3] |

| Appearance | White or light brown crystalline powder | [3] |

| Boiling Point | 266.3 °C at 760 mmHg | [6] |

| Density | 1.096 g/cm³ | [3] |

| Flash Point | 114.9 °C | [3] |

| Refractive Index | 1.572 | [3] |

| Purity | ≥ 97% | [3] |

| Storage | 2-8°C, protected from light | [6] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR (Proton NMR) Data

A representative ¹H NMR spectrum of a similar phenol compound shows characteristic peaks for aromatic protons in the range of δ 6.5-7.5 ppm. The methine proton (CH) adjacent to the amino group and the methyl protons (CH₃) would appear further upfield. Specific assignments for this compound are detailed in Table 2.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.6 - 7.2 | m | - |

| -OH | ~5.0 | br s | - |

| -CH(NH₂) | ~4.1 | q | ~6.6 |

| -NH₂ | ~1.5 - 2.0 | br s | - |

| -CH₃ | ~1.3 | d | ~6.6 |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Expected chemical shifts are summarized in Table 3. Aromatic carbons typically resonate between 110-160 ppm.

| Carbon | Chemical Shift (δ, ppm) |

| C-OH (ipso) | ~157 |

| Aromatic C-H | ~113-130 |

| Aromatic C-C(H)N | ~148 |

| -CH(NH₂) | ~50 |

| -CH₃ | ~25 |

IR (Infrared) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are listed in Table 4.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200-3600 | Broad |

| N-H stretch (amine) | 3300-3500 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-O stretch (phenol) | 1200-1260 | Strong |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z = 137. A common fragmentation would be the loss of the methyl group, resulting in a fragment at m/z = 122.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of several pharmaceuticals. The most common industrial approach involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 3-(1-Aminoethyl)phenol

A common method for the synthesis of the racemic compound is the reductive amination of 3-hydroxyacetophenone.

Chiral Resolution using L-(+)-Tartaric Acid

The separation of the racemic mixture into its constituent enantiomers is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of 3-(1-Aminoethyl)phenol

-

Dissolution: Dissolve racemic 3-(1-aminoethyl)phenol (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Salt Formation: To this solution, add a solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent.

-

Crystallization: Stir the mixture at room temperature to induce crystallization of the less soluble diastereomeric salt, this compound-L-tartrate. The crystallization process can be aided by cooling the mixture.

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free this compound.

-

Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC.

Application in the Synthesis of Rivastigmine

This compound is a crucial precursor for the synthesis of (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate, commercially known as Rivastigmine. Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.

Synthesis of (S)-3-(1-(Dimethylamino)ethyl)phenol

The synthesis of this intermediate involves the N-methylation of this compound.

Experimental Protocol: N-methylation of this compound

-

Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as methanol.

-

Methylation: Add formaldehyde (excess, e.g., 2.2 equivalents) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or perform catalytic hydrogenation in the presence of formaldehyde.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-3-(1-(dimethylamino)ethyl)phenol.

Synthesis of Rivastigmine

The final step in the synthesis of Rivastigmine is the carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol.

Experimental Protocol: Synthesis of Rivastigmine

-

Reaction Setup: Dissolve (S)-3-(1-(dimethylamino)ethyl)phenol (1 equivalent) in an inert solvent such as toluene or tetrahydrofuran under an inert atmosphere.

-

Carbamoylation: Add a base (e.g., sodium hydride or pyridine) to the solution, followed by the dropwise addition of N-ethyl-N-methylcarbamoyl chloride (1-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 110-115°C in toluene) and stir for several hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

-

Work-up: After completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent.

-

Purification: Wash the organic phase, dry it, and concentrate it under reduced pressure. The crude product can be purified by column chromatography to yield Rivastigmine.

Mechanism of Action of Rivastigmine

Rivastigmine exerts its therapeutic effect in Alzheimer's disease primarily through the inhibition of two key enzymes involved in the breakdown of the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]

Cholinergic Signaling Pathway in Alzheimer's Disease

In a healthy brain, acetylcholine is released from presynaptic neurons, crosses the synaptic cleft, and binds to postsynaptic receptors, propagating nerve impulses essential for cognitive functions like memory and learning. AChE and BuChE in the synaptic cleft rapidly hydrolyze acetylcholine, terminating the signal. In Alzheimer's disease, there is a decline in cholinergic neurons, leading to reduced acetylcholine levels and impaired cognitive function.

Rivastigmine's Dual Inhibition

Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BuChE. By inhibiting these enzymes, Rivastigmine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive symptoms.[1]

Potential Role in Amyloid Precursor Protein (APP) Processing

Recent research suggests that Rivastigmine may also have a disease-modifying effect by influencing the processing of amyloid precursor protein (APP). It is proposed that Rivastigmine promotes the non-amyloidogenic pathway, where APP is cleaved by α-secretase, leading to the formation of the neuroprotective sAPPα fragment and preventing the formation of neurotoxic amyloid-β plaques.

Conclusion

This compound is a fundamentally important chiral intermediate in the pharmaceutical industry, with its primary role being in the synthesis of Rivastigmine. Its stereochemistry is paramount for the biological activity of the final drug product. This guide provides essential data and detailed methodologies to aid researchers and drug development professionals in the synthesis, handling, and application of this key molecule. The understanding of its properties and synthetic routes is crucial for the efficient and scalable production of life-changing medications for neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. [Synthesis of S-(+)-rivastigmine hydrogentartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. This compound | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthetic History of (S)-3-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(1-Aminoethyl)phenol, a chiral primary amine, is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of Rivastigmine, a cholinesterase inhibitor for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[1][2][3] Its stereochemistry is paramount to the biological activity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the discovery and evolution of the synthetic strategies for this compound. It details the primary manufacturing routes, including the preparation of the racemic mixture via reductive amination and subsequent chiral resolution, as well as direct asymmetric synthesis approaches. This document is intended to be a resource for researchers and professionals in drug development and process chemistry, offering detailed experimental protocols, comparative data, and a historical perspective on the synthesis of this important chiral building block.

Introduction: Discovery and Significance

The history of this compound is intrinsically linked to the development of Rivastigmine. While a specific, seminal paper detailing its initial discovery is not readily apparent in the public domain, its importance emerged with the need for enantiomerically pure starting materials for the synthesis of chiral drugs. The development of practical synthetic routes to this compound was driven by the need for an efficient and scalable process for the production of Rivastigmine.

The primary route to racemic 3-(1-Aminoethyl)phenol involves the reductive amination of 3'-hydroxyacetophenone.[4][5] The subsequent challenge, and where much of the developmental effort has been focused, is the efficient separation of the racemic mixture to isolate the desired (S)-enantiomer, or the direct asymmetric synthesis of the (S)-enantiomer, thereby avoiding the loss of 50% of the material inherent in a classical resolution.

Synthesis of Racemic 3-(1-Aminoethyl)phenol

The foundational step in many synthetic approaches to this compound is the production of the racemic mixture. The most common method is the reductive amination of 3'-hydroxyacetophenone.

Reductive Amination of 3'-hydroxyacetophenone

This process typically involves two key transformations: the formation of an imine or oxime from the ketone, followed by reduction to the amine.

A common industrial approach involves the oximation of 3'-hydroxyacetophenone with hydroxylamine hydrochloride, followed by the reduction of the resulting oxime.

Experimental Protocol: Reductive Amination via Oxime Reduction

-

Step 1: Oximation of 3'-hydroxyacetophenone. In a suitable reaction vessel, 10g of 3'-hydroxyacetophenone and 10g of hydroxylamine hydrochloride are combined with 200ml of ethanol and 100ml of a 30% aqueous sodium hydroxide solution. The mixture is heated to reflux and stirred for 30 minutes. After cooling to below 20°C, 100ml of water is added.[4]

-

Step 2: Reduction of the Oxime. To the cooled mixture from Step 1, 15g of Al-Ni alloy is added, and the reaction is stirred for 1 hour.[4] The catalyst is then filtered off, and the filtrate is worked up to isolate the racemic 3-(1-Aminoethyl)phenol.

Chiral Resolution of (±)-3-(1-Aminoethyl)phenol

Classical resolution via the formation of diastereomeric salts is a well-established and industrially practiced method for obtaining enantiomerically pure amines.

Resolution with L-(+)-Tartaric Acid

L-(+)-Tartaric acid is a commonly used resolving agent for racemic amines. The principle lies in the differential solubility of the two diastereomeric salts formed.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

-

Step 1: Diastereomeric Salt Formation. 2.0g of racemic 3-(1-Aminoethyl)phenol and 1.2g of L-(+)-tartaric acid are dissolved in 5ml of methanol at 60°C to form a clear solution.[6]

-

Step 2: Fractional Crystallization. The solution is allowed to cool to room temperature, and acetone (approximately 50ml) is gradually added to precipitate the diastereomeric salt. The mixture is then left to crystallize at +5°C overnight. The deposited crystals of the (S)-amine-L-tartrate salt are collected by filtration and washed with acetone.[6]

-

Step 3: Liberation of the Free Amine. The isolated diastereomeric salt is dissolved in an aqueous basic solution (e.g., 1N NaOH) to neutralize the tartaric acid. The free this compound is then extracted with a suitable organic solvent (e.g., diethyl ether), and the solvent is evaporated to yield the enantiomerically enriched product.[6]

| Resolving Agent | Solvent System | Typical Yield of Diastereomeric Salt | Reference |

| L-(+)-Tartaric Acid | Methanol/Acetone | Not explicitly stated for this amine, but a related process gives 51.5% of the free amine after liberation. | [6] |

| D-(−)-Tartaric Acid | Not specified | A related process yielded 27% of the tartrate salt. | [7] |

| (S)-(+)-Mandelic Acid | Acetone/Water | Not specified for the final amine, but used for a protected intermediate. | [7] |

Asymmetric Synthesis of this compound

To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthesis methods have been developed to directly produce the (S)-enantiomer.

Biocatalytic Asymmetric Amination

The use of engineered transaminases has emerged as a powerful tool for the synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from an amino donor to a ketone with high enantioselectivity.

Experimental Protocol: Asymmetric Amination using a Transaminase

-

Reaction Setup. In a suitable reaction vessel, 3-hydroxyacetophenone is combined with an engineered transaminase polypeptide in the presence of an amino donor (e.g., isopropylamine). The reaction is carried out under conditions suitable for the conversion of the ketone to (S)-3-(1-aminoethyl)-phenol in high enantiomeric excess.[8] Specific conditions such as pH, temperature, and substrate/enzyme loading are dependent on the specific engineered enzyme used.

| Biocatalyst | Substrate | Product | Enantiomeric Excess | Conversion | Reference |

| Engineered Transaminase | 3-hydroxyacetophenone | (S)-3-(1-aminoethyl)-phenol | >99% | High | [8] |

Asymmetric Hydrogenation

The asymmetric hydrogenation of a ketone precursor using a chiral catalyst is another efficient method for producing enantiomerically pure alcohols, which can then be converted to the desired amine. While a direct asymmetric reductive amination protocol for 3'-hydroxyacetophenone to this compound is not detailed in the provided results, the asymmetric hydrogenation of similar ketones is well-established.

Conceptual Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst System. A ruthenium complex with a chiral diphosphine ligand (e.g., (S)-BINAP) and a chiral diamine ligand (e.g., (S,S)-DPEN) is a highly effective catalyst for the asymmetric hydrogenation of aromatic ketones.[9]

-

Reaction Conditions. 3'-hydroxyacetophenone would be hydrogenated in a suitable solvent (e.g., methanol or 2-propanol) under a hydrogen atmosphere in the presence of the chiral ruthenium catalyst and a base (e.g., KOH or t-C4H9OK). The reaction would be carried out at a specific temperature and pressure until completion to yield the corresponding (S)-1-(3-hydroxyphenyl)ethanol with high enantiomeric excess. This alcohol can then be converted to the amine.

Role as a Pharmaceutical Intermediate and Biological Relevance

The primary significance of this compound lies in its role as a key building block for Rivastigmine.[1][2][3] The (S)-configuration is crucial for the pharmacological activity of the final drug.

Synthesis of Rivastigmine from this compound

The synthesis of Rivastigmine from this compound involves the N,N-dimethylation of the primary amine followed by carbamoylation of the phenolic hydroxyl group.

Caption: Synthetic route from this compound to Rivastigmine.

Mechanism of Action of Rivastigmine

This compound itself is not known to have a direct signaling pathway of therapeutic interest. Its biological importance is realized in the final drug, Rivastigmine. Rivastigmine is a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10] By inhibiting these enzymes, it increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.[10] This mechanism helps to alleviate some of the symptoms of Alzheimer's and Parkinson's disease.[10] More recent research also suggests that Rivastigmine may have neuroprotective effects by modulating the processing of amyloid precursor protein (APP) towards the non-amyloidogenic α-secretase pathway and by enhancing nerve growth factor (NGF)-induced neurite outgrowth through interactions with sigma-1 and sigma-2 receptors.[1][11][12]

Caption: Mechanism of action of Rivastigmine.

Conclusion

This compound stands as a testament to the evolution of synthetic organic chemistry, driven by the demands of the pharmaceutical industry. From its initial production as a racemic mixture requiring laborious classical resolution, the synthetic strategies have advanced to include highly efficient and enantioselective biocatalytic and asymmetric catalytic methods. These advancements not only improve the efficiency and cost-effectiveness of producing this key intermediate but also align with the principles of green chemistry by reducing waste. The continued development of synthetic routes to this compound will likely focus on further optimization of these asymmetric methods for even greater efficiency and sustainability.

References

- 1. Cholinesterase inhibitor rivastigmine enhances nerve growth factor-induced neurite outgrowth in PC12 cells via sigma-1 and sigma-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. innospk.com [innospk.com]

- 4. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]

- 5. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]

- 6. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]

- 7. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Suppliers of (S)-3-(1-Aminoethyl)phenol: A Technical Guide

(S)-3-(1-Aminoethyl)phenol , a chiral amine and critical intermediate in the pharmaceutical industry, is primarily recognized for its role in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's diseases.[1] This guide provides an in-depth overview of its commercial availability, typical quality specifications, and relevant experimental procedures for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, with the CAS number 123982-81-0, is a white to light brown crystalline powder.[1][2] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 123982-81-0 | [1][3] |

| Molecular Formula | C₈H₁₁NO | [1][3][4] |

| Molecular Weight | 137.18 g/mol | [4] |

| Appearance | White to light brown crystalline powder | [1][2] |

| Boiling Point | 266.3 °C at 760 mmHg | [1][4] |

| Density | 1.096 g/cm³ | [1] |

| Flash Point | 114.9 °C | [1] |

| Refractive Index | 1.572 | [1] |

| Storage Conditions | 2-8°C, protected from light and moisture | [4] |

Commercial Suppliers and Quality Specifications

This compound is available from various chemical suppliers specializing in pharmaceutical intermediates and research chemicals. The typical purity offered is ≥97%, although some suppliers may offer different grades.[1][4] When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to confirm its identity, purity, and enantiomeric excess.

| Supplier | Purity Specification | Available Quantities | Notes |

| Sigma-Aldrich | ≥95% | Research quantities | Marketed under the Synthonix brand. |

| GLP Pharma Standards | High Purity | Milligram to gram | Accompanied by CoA, ¹H NMR, Mass, HPLC, IR data.[5] |

| Simson Pharma Limited | Custom Synthesis | Custom | Provides Certificate of Analysis with their products. |

| 1st Scientific LLC | ≥97% | 100mg, 250mg, 1g | Research use only.[3] |

| BLDpharm | - | Research quantities | Available as the hydrochloride salt.[6] |

| MySkinRecipes | ≥97% | 100mg, 250mg, 1g | Provides product specification and MSDS.[4] |

Application in Drug Development: Synthesis of Rivastigmine

The primary application of this compound is as a key starting material for the synthesis of Rivastigmine.[1] The stereochemistry at the benzylic position is crucial for the pharmacological activity of the final drug product.

The logical workflow for the utilization of this compound in the synthesis of Rivastigmine is depicted below.

Caption: Workflow for Rivastigmine Synthesis.

Experimental Protocols

Synthesis of Racemic 3-(1-Aminoethyl)phenol

A common route to this compound involves the synthesis of the racemic compound followed by chiral resolution. A representative procedure for the synthesis of the racemic intermediate is described below, based on a process disclosed in the patent literature.

Principle: This protocol outlines the formation of 3-(1-aminoethyl)phenol from m-hydroxyacetophenone via an oxime intermediate, followed by reduction.

Materials:

-

m-Hydroxyacetophenone

-

Hydroxylamine hydrochloride

-

30% Aqueous sodium hydroxide solution

-

Ethanol

-

Water

-

Al-Ni alloy

Procedure:

-

In a three-necked flask, combine 10g of m-hydroxyacetophenone and 10g of hydroxylamine hydrochloride.

-

Add 200ml of ethanol and 100ml of 30% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux with stirring for 30 minutes.

-

After reflux, stop heating and cool the mixture to below 20 °C.

-

Add 100ml of water and 15g of Al-Ni alloy to the cooled mixture.

-

Allow the reaction to proceed for 1 hour.[7]

The resulting product is racemic 3-(1-aminoethyl)phenol, which then requires chiral resolution to isolate the desired (S)-enantiomer.

Chiral Resolution

The resolution of racemic 3-(1-aminoethyl)phenol is a critical step to obtain the enantiomerically pure (S)-form. This is typically achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.

The general workflow for chiral resolution is illustrated below.

Caption: General Chiral Resolution Process.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and enantiomeric excess of this compound. While specific conditions may vary between laboratories, a general approach for the analysis of phenolic compounds is provided.

Principle: This method separates the analyte from impurities based on their differential partitioning between a stationary phase and a mobile phase. For chiral analysis, a chiral stationary phase is required.

Instrumentation and Conditions (General for Phenolic Compounds):

-

Column: A reversed-phase C18 column (e.g., Chromolith Performance RP-18) is often used for purity analysis. For enantiomeric excess, a chiral column is necessary.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier like acetonitrile or methanol.[8]

-

Flow Rate: Typically in the range of 0.5 - 2.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Internal Standard: An internal standard such as 2-chlorophenol may be used for quantitative analysis.[8]

Procedure Outline:

-

Prepare standard solutions of this compound of known concentrations in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the material in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time, peak area, and calculate the purity and/or enantiomeric excess.

This technical guide provides a foundational understanding of the commercial landscape and key technical aspects of this compound. For specific applications, it is recommended to consult the detailed documentation provided by suppliers and relevant scientific literature.

References

- 1. innospk.com [innospk.com]

- 2. molbase.com [molbase.com]

- 3. 1stsci.com [1stsci.com]

- 4. This compound [myskinrecipes.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. 2829279-56-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]

- 8. chromatographyonline.com [chromatographyonline.com]

(S)-3-(1-Aminoethyl)phenol: A Technical Guide to Safe Handling, Storage, and Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and use of (S)-3-(1-Aminoethyl)phenol, a key intermediate in pharmaceutical synthesis. The following sections detail its chemical and physical properties, safety hazards, handling and storage procedures, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as S-3-Hydroxy-Alpha-methylbenzylamine, is a white to light brown crystalline powder.[1] It is a crucial chiral building block in the synthesis of pharmaceuticals such as Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 123982-81-0 | [1] |

| Molecular Formula | C₈H₁₁NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][2][3] |

| Appearance | White or light brown crystalline powder | [1] |

| Boiling Point | 266.3 °C at 760 mmHg | [1][3] |

| Melting Point | 177-180 °C (for the racemate) | [4] |

| Density | 1.096 g/cm³ | [1] |

| pKa | 9.86 ± 0.10 (Predicted) | |

| Solubility | No quantitative data available. Soluble in solvents such as toluene, methanol, and water as evidenced by its use in synthesis. | [5] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[6][7]

Table 2: GHS Hazard Information for 3-(1-Aminoethyl)phenol

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

First Aid Measures

Immediate medical attention is required in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water.[8]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Respiratory Protection: Use in a well-ventilated area or a fume hood. If ventilation is inadequate, use a suitable respirator.

Storage

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] Keep containers tightly closed and protected from light.[3]

Experimental Protocols

Decontamination Procedure for Spills

In the event of a spill, follow these procedures. This protocol is based on general procedures for handling phenolic compounds.

-

Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. For large spills, contact your institution's environmental health and safety department.

-

Wear Appropriate PPE: Before cleaning, don the appropriate PPE as described in section 3.1.

-

Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.

-

Neutralize and Clean:

-

Wipe the spill area with a cloth soaked in a suitable solvent like isopropyl alcohol or polyethylene glycol (PEG) 300/400.

-

Follow with a thorough wash of the area with soap and water.

-

-

Dispose of Waste: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal according to local regulations.

Example Synthetic Protocol: N,N-dimethylation

This compound is a precursor to (S)-3-(1-(dimethylamino)ethyl)phenol, another key intermediate in the synthesis of Rivastigmine. The following is a representative procedure for its N,N-dimethylation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as water.[5]

-

Reagent Addition: Cool the solution in an ice bath. Slowly add formic acid, followed by the dropwise addition of an aqueous formaldehyde solution.[5]

-

Reaction: Heat the reaction mixture to 60-65°C and maintain for several hours (e.g., 14-16 hours).[5] Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to basic (e.g., 10-11) with a suitable base like aqueous ammonia.

-

Extraction: Extract the product with an organic solvent (e.g., toluene).

-

Purification: Wash the combined organic layers with water and then concentrate under reduced pressure to obtain the crude product. The product can be further purified by techniques such as column chromatography if necessary.

Biological Significance

This compound is not known to have direct biological activity in cellular signaling pathways. Its significance lies in its role as a chiral starting material for the synthesis of pharmacologically active compounds.

The enantiomeric purity of this compound is critical for the efficacy of the final drug product, Rivastigmine, which acts as a cholinesterase inhibitor.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. oehs.tulane.edu [oehs.tulane.edu]

- 3. ehs.wwu.edu [ehs.wwu.edu]

- 4. oshatrainingschool.com [oshatrainingschool.com]

- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 6. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. coleman-lab.org [coleman-lab.org]

- 8. chemistry.osu.edu [chemistry.osu.edu]

Solubility Profile of (S)-3-(1-Aminoethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (S)-3-(1-Aminoethyl)phenol, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific enantiomer, this document presents qualitative solubility information and quantitative data for the closely related compound, 3-aminophenol, to serve as a valuable proxy for researchers. Additionally, a detailed experimental protocol for determining solubility via the isothermal equilibrium method is provided, alongside a logical workflow diagram to guide laboratory practices.

Introduction

This compound, with the CAS number 123982-81-0, is a chiral molecule of significant interest in the pharmaceutical industry. Its structural features, including a phenolic hydroxyl group and a primary amine on a chiral center, dictate its physicochemical properties, most notably its solubility in various solvent systems. Understanding the solubility of this intermediate is critical for its efficient use in synthesis, purification, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the related compound 3-aminophenol is presented below. These properties influence the solubility characteristics of the compounds.

| Property | This compound | 3-Aminophenol |

| Molecular Formula | C₈H₁₁NO[1] | C₆H₇NO[2][3] |

| Molecular Weight | 137.18 g/mol [1] | 109.13 g/mol [3] |

| Appearance | Solid | White to light brown crystalline powder[2] |

| pKa (amino group) | Not available | 4.37 (at 20 °C in H₂O)[4] |

| pKa (phenol group) | Not available | 9.82 (at 20 °C in H₂O)[4] |

Solubility Data

Table 1: Solubility of 3-Aminophenol in Various Solvents

| Solvent | Solubility | Temperature |

| Water | 35 g/L[5] | 20 °C |

| Water | Moderately soluble/Slightly soluble[2][3] | Not Specified |

| Ethanol | Soluble/Greater solubility[2][6] | Not Specified |

| Ether | Soluble/Greater solubility[2][6] | Not Specified |

| Acetone | Greater solubility[2] | Not Specified |

| Benzene | Insoluble[6] | Not Specified |

| Gasoline | Insoluble[6] | Not Specified |

The presence of both a polar hydroxyl and a polar amino group, along with a nonpolar ethylphenyl group in this compound, suggests a solubility profile that is dependent on the polarity of the solvent. It is expected to exhibit some solubility in polar protic solvents like water and alcohols, and potentially in polar aprotic solvents. Its solubility in nonpolar solvents is likely to be limited.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method for Solubility Determination

The following protocol details a standardized and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent.

1. Materials and Equipment:

-

This compound (or compound of interest)

-

Selected solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2. Procedure:

-

Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of the solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Addition of Solvent: Accurately pipette a known volume of the desired solvent into each vial containing the solid.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed to facilitate the dissolution process. The system should be allowed to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid in the liquid phase reaches a constant value.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/L.

3. Validation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentrations are consistent over the later time points, it can be concluded that equilibrium has been achieved.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

- 1. This compound | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. 3-Aminophenol CAS#: 591-27-5 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Rivastigmine from (S)-3-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. The synthesis route commences with the chiral precursor (S)-3-(1-Aminoethyl)phenol, which undergoes N-methylation followed by carbamoylation to yield the target compound. This guide includes comprehensive experimental procedures, quantitative data, and visual diagrams to facilitate understanding and replication of the synthesis.

Introduction

Rivastigmine, chemically known as (S)-N-ethyl-3-[(1-dimethylamino)ethyl]-N-methylcarbamate, functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive processes such as memory and learning.[1][2] The synthesis of Rivastigmine with high enantiomeric purity is critical for its therapeutic efficacy. The following protocols detail a synthetic pathway starting from the readily available chiral intermediate, this compound.

Mechanism of Action

Rivastigmine's therapeutic effect is achieved through the inhibition of key enzymes responsible for the breakdown of acetylcholine. By forming a carbamate complex with the active sites of acetylcholinesterase and butyrylcholinesterase, Rivastigmine effectively inactivates these enzymes.[1] This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function in patients with diminished cholinergic activity.[1]

Caption: Mechanism of action of Rivastigmine.

Synthesis of Rivastigmine: Experimental Protocols

The synthesis of Rivastigmine from this compound is a two-step process involving N-methylation followed by carbamoylation.

Caption: Workflow for the synthesis of Rivastigmine.

Step 1: N-Methylation of this compound

This procedure describes the conversion of this compound to (S)-3-(1-(Dimethylamino)ethyl)phenol.

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Formic acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Protocol:

-

Dissolve this compound in formic acid.

-

Add formaldehyde to the solution.

-

Reflux the reaction mixture for 1-2 hours.[3]

-

After cooling, add water to the reaction mixture.

-

Neutralize the solution by adjusting the pH to 8-9 with sodium bicarbonate.[3][4]

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product, (S)-3-(1-(Dimethylamino)ethyl)phenol, can be purified by vacuum distillation or crystallization.[4]

Step 2: Carbamoylation of (S)-3-(1-(Dimethylamino)ethyl)phenol

This step involves the reaction of the N-methylated intermediate with N-ethyl-N-methylcarbamoyl chloride to yield Rivastigmine.

Materials:

-

(S)-3-(1-(Dimethylamino)ethyl)phenol

-

N-ethyl-N-methylcarbamoyl chloride

-

Acetonitrile

-

Sodium hydroxide

-

Diethyl ether

-

Water

-

Hydrochloric acid

Protocol:

-

Suspend (S)-3-(1-(Dimethylamino)ethyl)phenol (e.g., 50.0 g, 0.3 mol) in acetonitrile (250 ml).[5]

-

Add N-ethyl-N-methylcarbamoyl chloride (e.g., 58.3 g, 0.48 mol) to the suspension.[5]

-

Cool the reaction mixture to 0°C.[5]

-

Add a solution of sodium hydroxide (e.g., 14.4 g, 0.36 mol) in water.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.[5]

-

Monitor the reaction progress by HPLC.

-